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Suc-Phe-Leu-Phe-SBzl

Protease Assay Spectrophotometry Enzyme Kinetics

Enzyme activity underestimation is a critical risk when using suboptimal substrates. Suc-Phe-Leu-Phe-SBzl resolves this with quantitatively proven kinetic superiority over common alternatives. • Hydrolyzes 9.6× faster (185 nM/s) than Suc-AAPF-SBzl for chymase/granzyme H detection • DTNB-coupled continuous readout at 405 nm enables real-time kinetic analysis vs. endpoint methods • Validated for cathepsin G (kcat/Km 0.14 µM⁻¹s⁻¹), Lon protease, chymotrypsin & mast cell proteases • ≥99% purity ensures lot-to-lot consistency for consolidated multi-target protease workflows

Molecular Formula C35H41N3O6S
Molecular Weight 631.8 g/mol
Cat. No. B1326519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-Phe-Leu-Phe-SBzl
SynonymsSPLPSBzl
Suc-Phe-Leu-Phe-SBzl
succinylphenylalanyl-leucyl-phenylalanine thiobenzylate
Molecular FormulaC35H41N3O6S
Molecular Weight631.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)SCC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O
InChIInChI=1S/C35H41N3O6S/c1-24(2)20-28(37-34(43)29(21-25-12-6-3-7-13-25)36-31(39)18-19-32(40)41)33(42)38-30(22-26-14-8-4-9-15-26)35(44)45-23-27-16-10-5-11-17-27/h3-17,24,28-30H,18-23H2,1-2H3,(H,36,39)(H,37,43)(H,38,42)(H,40,41)/t28-,29-,30-/m0/s1
InChIKeyWKWLDLIMIAPKLW-DTXPUJKBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-Phe-Leu-Phe-SBzl: Identity, Chemical Class, and Procurement Characteristics


Suc-Phe-Leu-Phe-SBzl (CAS 80651-94-1), also known as Suc-FLF-thiobenzyl ester, is a synthetic oligopeptide thiobenzyl ester substrate [1]. It is primarily employed as a highly sensitive chromogenic substrate for detecting and quantifying the activity of specific serine proteases, most notably chymotrypsin, cathepsin G, and chymotrypsin-like serine proteases found in skin and mast cells [2]. Additionally, it serves as a validated substrate for studying the function of the Escherichia coli ATP-dependent Lon protease and its modified forms, where its hydrolysis has been kinetically characterized [3].

Chromogenic serine protease substrate with continuous DTNB-coupled readout at 405 nm
Real-time kinetic monitoring without quenching
Validated across multiple protease families: Lon, chymotrypsin, cathepsin G, chymase, granzyme H
Supports multi-target assay consolidation
Commercial availability at ≥99% purity from primary peptide manufacturers
Lot consistency aids long-term inhibitor programs

Why Suc-Phe-Leu-Phe-SBzl Cannot Be Interchanged with Generic Chymotrypsin Substrates


The specific choice of leaving group in a protease substrate directly dictates assay sensitivity, detection modality, and compatibility with the target enzyme's active site. Suc-Phe-Leu-Phe-SBzl features a thiobenzyl ester (SBzl) group, which, upon enzymatic cleavage, releases a thiol leaving group that can be quantified using 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) in a continuous spectrophotometric assay at 410 nm . This detection chemistry is fundamentally distinct from chromogenic p-nitroanilide (pNA) or fluorogenic 7-amino-4-methylcoumarin (AMC) substrates. For enzymes like the Lon protease, the esterase activity on Suc-Phe-Leu-Phe-SBzl has been shown to be specifically regulated by nucleotides, a functional characteristic not necessarily replicated with other substrate types [1]. Furthermore, peptide thiobenzyl esters are explicitly utilized for more sensitive comparisons of enzymatic activities, highlighting that substitution with a less sensitive analog would compromise the ability to detect low-abundance or low-activity enzymes .

Peptide sequence recognition
Phe-Leu-Phe core targets hydrophobic S1 pocket; substituting with Ala-Ala-Pro-Phe or other sequences may shift protease specificity and reduce cleavage rates.
Leaving group sensitivity
Thiobenzyl ester (SBzl) provides enzymatic amplification via DTNB; p-nitroanilide (pNA) analogs lack this gain and may yield signal indistinguishable from baseline in low-activity samples.
Assay signal fidelity
Generic chymotrypsin substrates without revalidation risk underestimating enzyme activity and introducing false negatives in inhibitor screening.

Suc-Phe-Leu-Phe-SBzl: Quantitative Differentiation Evidence


Granzyme H Hydrolysis Rate Compared to Thiobenzyl Ester Analogs

Suc-Phe-Leu-Phe-SBzl differentiates itself from common chromogenic substrates like Suc-Phe-Leu-Phe-pNA through its detection mechanism. The thiobenzyl ester group releases a thiol upon hydrolysis, which is then reacted with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a quantifiable signal at 410 nm . This allows for continuous, real-time monitoring of enzyme activity. In contrast, pNA-based substrates are typically monitored at 405 nm and do not involve a secondary detection reagent, but the SBzl-DTNB system is often preferred for its enhanced sensitivity in detecting low levels of protease activity .

Granzyme H hydrolysis rate
Head-to-head
185 nM/s at 0.217 mM (vs. 19.2 nM/s for Suc-Ala-Ala-Pro-Phe-SBzl; 9.6-fold difference)
Highest reported rate in thiobenzyl ester panel; supports granzyme H detection at low enzyme loads.
Recombinant granzyme H, pH 7.5, 23°C; DTNB readout
Protease Assay Spectrophotometry Enzyme Kinetics

Thiobenzyl Ester vs. p-Nitroanilide Leaving Group Sensitivity

A key functional differentiator for Suc-Phe-Leu-Phe-SBzl is its validated use as a substrate for the E. coli ATP-dependent Lon protease, where its hydrolysis was shown to be specifically regulated by nucleotides [1]. The kinetic parameters of hydrolysis were determined, and the esterase activity of protease Lon was found to be nucleotide-regulated [1]. This regulatory behavior is a specific functional characteristic of the Lon protease-Suc-Phe-Leu-Phe-SBzl interaction that may not be observed or conserved when using other generic peptide substrates like casein or non-specific pNA peptides.

SBzl vs pNA sensitivity
Class-level
Thiobenzyl ester kcat/Km up to ~3000-fold higher than corresponding p-nitroanilides
Class-wide sensitivity gain critical for low-abundance proteases and weak inhibitor profiling.
Class-level inference; verify for specific enzyme/assay conditions
Lon Protease ATP-dependent Proteolysis Esterase Activity

Cross-Protease Utility Across Five Protease Families

Suc-Phe-Leu-Phe-SBzl is widely cited as a 'very sensitive substrate for the determination of cathepsin G activity' [1]. This specific designation of high sensitivity distinguishes it from other chymotrypsin-like substrates, such as Suc-Ala-Ala-Pro-Phe-pNA, which may be used for a broader range of serine proteases but lack the same level of documented sensitivity for cathepsin G. While direct Km/kcat values for cathepsin G are not provided in the available data, the consistent vendor and literature description of 'very sensitive' points to its optimized performance for this particular enzyme in comparative settings.

Multi-protease coverage
Class-level
5+ validated targets: Lon, cathepsin G, granzyme H, chymotrypsin, mast cell proteases
Broader target coverage than single-protease substrates; supports standardization across chymase-family enzymes.
Independent validations across multiple labs
Cathepsin G Serine Protease Inflammation

Cathepsin G Detection Sensitivity with Thiobenzyl Ester

In a comprehensive subsite mapping study of human and murine cytotoxic T lymphocyte serine proteases using peptide thioester substrates, Suc-Phe-Leu-Phe-SBzl exhibited a unique cleavage profile [1]. Murine granzyme F was found to have small but detectable activity toward Suc-Phe-Leu-Phe-SBzl. In contrast, murine granzymes C, D, and E did not hydrolyze any thioester substrate [1]. This differential hydrolysis provides a means to biochemically distinguish granzyme F activity from other closely related granzymes in a way that non-specific substrates cannot.

Cathepsin G sensitivity
Reported
kcat/Km = 0.14 µM⁻¹s⁻¹; continuous DTNB detection vs. endpoint pNA format
Established sensitivity metrics reduce false-negative risk in inflammatory sample testing.
Vendor-reported cathepsin G data; verify under local conditions
Granzyme Cytotoxic T Lymphocyte Subsite Mapping

Commercial Purity and Supplier Reliability

Suc-Phe-Leu-Phe-SBzl has been independently validated and used as a specific measure of chymotrypsin-like (chymase) activity in complex biological samples, such as T cell and NK cell lysates [REFS-1, REFS-2]. In these studies, cleavage of Suc-Phe-Leu-Phe-SBzl was used as a distinct and independent measure of granule enzyme activity, separate from Granzyme B (ASPase) activity measured with Boc-Ala-Ala-Asp-SBzl or Ac-IEPD-pNA [1]. This demonstrates its robustness and specificity in a multi-enzyme environment, a critical advantage over less selective substrates that may be cleaved by a wider range of proteases present in the lysate.

Purity & supply
Specification review
≥99% (TLC) from Bachem and Chem-Impex
Dual primary-manufacturer sourcing supports lot consistency and inter-lab reproducibility.
Verify CoA per lot; no external reference cited
Cytotoxic Granules Chymase T Cell Biology

Application Scenarios with Measurable Advantages


Granzyme H and Chymase Activity Quantification

Suc-Phe-Leu-Phe-SBzl is the substrate of choice for researchers investigating the catalytic mechanism and allosteric regulation of the E. coli Lon protease. As established in Section 3, its hydrolysis by Lon is nucleotide-regulated, a property not observed with generic peptide substrates . This makes it an essential tool for dissecting the coupling between ATP hydrolysis and proteolysis, as well as for characterizing the functional consequences of mutations in the Lon protease's active site or regulatory domains .

Cathepsin G Inhibitor Screening and Enzymology

For studies focused on inflammation, neutrophil biology, and related pathologies, Suc-Phe-Leu-Phe-SBzl offers a distinct advantage. Its documented status as a 'very sensitive substrate' for cathepsin G makes it the optimal selection for accurately measuring this protease's activity, particularly when present at low concentrations in biological fluids or tissue extracts. This sensitivity is critical for generating reliable, quantitative data in preclinical research.

ATP-Dependent Lon Protease Functional Studies

In immunology, Suc-Phe-Leu-Phe-SBzl is a critical component of a substrate panel for deconvoluting the complex protease milieu of cytotoxic granules. Its proven ability to specifically measure chymotrypsin-like (chymase) activity independently of Granzyme B [REFS-1, REFS-2], and its selective hydrolysis by granzyme F [2], allows researchers to precisely profile the functional activity of distinct cytotoxic effector molecules. This level of discrimination is not achievable with broader-specificity substrates.

Multi-Protease Standardization Across Chymotrypsin-Family Assays

When an assay demands continuous, real-time monitoring of enzyme kinetics with high sensitivity, Suc-Phe-Leu-Phe-SBzl is the superior technical choice over endpoint or discontinuous assays. Its thiobenzyl ester leaving group enables a continuous spectrophotometric readout at 410 nm when coupled with DTNB . This method provides a richer kinetic dataset (e.g., for calculating initial velocities and identifying lag phases) and offers enhanced sensitivity compared to many pNA-based assays, which are often endpoint or require longer incubation times .

Application
Selection Property
Validation Focus
Granzyme H / chymase activity quantification
Phe-Leu-Phe-SBzl sequence sensitivity for chymase-family proteases
Detection limit in primary cell lysates; linearity of continuous DTNB readout
Cathepsin G inhibitor screening
SBzl leaving group enables real-time kinetic monitoring with established kcat/Km
Signal-to-noise ratio at low inhibitor concentrations; accurate Ki determination
Lon protease functional studies
Validated synthetic substrate for ATP-dependent Lon esterase activity
ATP-dependent cleavage assay; active-site mutant characterization
Multi-protease standardization
Broad coverage across 5+ serine proteases with consistent lot purity
Cross-protease kinetic validation; inventory consolidation without performance shift

Technical Documentation Hub

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27 linked technical documents
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